Technical Documentation Center

Benzenamine, 2-bromo-4-methoxy-3-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzenamine, 2-bromo-4-methoxy-3-methyl-
  • CAS: 573693-08-0

Core Science & Biosynthesis

Foundational

Benzenamine, 2-bromo-4-methoxy-3-methyl-: Structural Dynamics, Physiochemical Properties, and Applications in Alkaloid Total Synthesis

Executive Summary In the realm of advanced organic synthesis and pharmaceutical drug development, highly functionalized aniline derivatives serve as indispensable building blocks. Benzenamine, 2-bromo-4-methoxy-3-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical drug development, highly functionalized aniline derivatives serve as indispensable building blocks. Benzenamine, 2-bromo-4-methoxy-3-methyl- (commonly referred to as 2-bromo-4-methoxy-3-methylaniline) is a sterically hindered, multi-substituted aromatic amine. Bearing the CAS Registry Number 573693-08-0, this compound presents a unique confluence of electron-donating and electron-withdrawing substituents[1]. As a Senior Application Scientist, I present this whitepaper to dissect the chemical architecture, physical properties, and field-proven synthetic utility of this molecule, specifically focusing on its critical role as a precursor in the total synthesis of complex, biologically active carbazole alkaloids like hyellazole and 4-deoxycarbazomycin B[2].

Chemical Structure and Electronic Interplay

The reactivity profile of 2-bromo-4-methoxy-3-methylaniline is entirely dictated by the synergistic and antagonistic electronic effects of its four distinct ring substituents:

  • Amine Group (-NH₂): Strongly electron-donating via resonance, activating the aromatic ring toward electrophilic aromatic substitution. It also serves as the primary reactive center for diazotization.

  • Bromine Atom (-Br) at C2: An electron-withdrawing group via induction but ortho/para directing via resonance. Crucially, the heavy bromine atom introduces significant steric hindrance adjacent to the amine, which can modulate the kinetics of N-functionalization. Furthermore, it provides a vital synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

  • Methoxy Group (-OCH₃) at C4: A strong electron-donating group that enriches the electron density of the aromatic system, stabilizing reactive intermediates during multi-step syntheses.

  • Methyl Group (-CH₃) at C3: A weak electron-donating group via hyperconjugation. Sandwiched between the bromo and methoxy groups, it locks the local conformation and adds to the overall steric bulk of the molecule.

This precise substitution pattern ensures high regioselectivity in subsequent transformations, preventing unwanted side reactions that typically plague less functionalized anilines.

Physical and Chemical Properties

Accurate physiochemical characterization is paramount for predicting solubility, reactivity, and chromatographic behavior during synthetic workflows. The quantitative data for 2-bromo-4-methoxy-3-methylaniline is summarized below[1][3].

PropertyValue
Chemical Name 2-bromo-4-methoxy-3-methylaniline
IUPAC Name 2-bromo-4-methoxy-3-methylbenzenamine
CAS Registry Number 573693-08-0
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.077 g/mol
InChIKey RRMAXPPCXXWDLK-UHFFFAOYSA-N
Structural Class Halogenated Aromatic Amine / Aniline Derivative

Synthetic Utility: Total Synthesis of Carbazole Alkaloids

The primary value of 2-bromo-4-methoxy-3-methylaniline in drug development is its application as an advanced intermediate. It is famously utilized in the total synthesis of hyellazole and 4-deoxycarbazomycin B[2]. These natural products contain an indole/carbazole core, a privileged pharmacophore known for exhibiting potent anti-cancer, anti-microbial, and anti-viral properties[2].

To construct the complex polycyclic framework of these alkaloids, the aniline derivative must undergo a precise sequence of diazotization followed by a Japp-Klingemann coupling[2].

Experimental Protocol: Diazotization and Japp-Klingemann Coupling

The following methodology outlines the self-validating workflow for converting the aniline precursor into a hydrazone intermediate, explaining the mechanistic causality behind each step.

Step 1: Preparation of the Amine Hydrochloride Salt

  • Procedure: Suspend 2-bromo-4-methoxy-3-methylaniline in an aqueous solution of dilute hydrochloric acid (HCl) under continuous stirring until fully dissolved[2].

  • Causality: The basic aniline nitrogen must be protonated to form a soluble hydrochloride salt. This not only homogenizes the reaction mixture but also prevents premature oxidative degradation of the amine, preparing it for nucleophilic attack by the in situ generated nitrosonium ion.

Step 2: Generation of the Nitrosonium Ion and Diazotization

  • Procedure: Submerge the reaction vessel in an ice-water bath to strictly maintain a temperature of 0–5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise[2].

  • Causality: The reaction between NaNO₂ and HCl generates nitrous acid (HNO₂), which rapidly dehydrates in the acidic medium to form the highly electrophilic nitrosonium ion (NO⁺). Maintaining a strict 0–5 °C temperature is an absolute necessity; elevated temperatures provide enough thermal energy to overcome the activation barrier for the expulsion of nitrogen gas (N₂), which would irreversibly degrade the target diazonium salt into a useless phenol derivative.

Step 3: Japp-Klingemann Coupling

  • Procedure: Introduce the cold 2-bromo-4-methoxy-3-methylbenzene diazonium chloride solution dropwise into a basic solution containing a specific active methylene compound (e.g., a substituted cyclic ketone)[2].

  • Causality: The basic conditions deprotonate the active methylene, forming a highly nucleophilic enolate. This enolate attacks the terminal nitrogen of the electrophilic diazonium salt. Subsequent tautomerization and acyl cleavage yield a stable hydrazone intermediate. This hydrazone is the mandatory prerequisite for the final Fischer indolization step, which cyclizes the structure into the desired carbazole alkaloid framework.

Mechanistic Pathway Visualization

The logical relationship and sequential flow of the aforementioned chemical transformations are mapped below.

G A 2-bromo-4-methoxy- 3-methylaniline (Precursor) B NaNO2, HCl 0-5 °C A->B C Diazonium Chloride Intermediate B->C Diazotization E Japp-Klingemann Coupling C->E D Active Methylene Compound D->E F Hydrazone Intermediate E->F Hydrazone Formation G Fischer Indolization (Heat, Acid) F->G H Carbazole Alkaloids (e.g., Hyellazole) G->H Cyclization

Synthetic workflow from 2-bromo-4-methoxy-3-methylaniline to carbazole alkaloids.

Conclusion

Benzenamine, 2-bromo-4-methoxy-3-methyl- is far more than a simple substituted aromatic ring; it is a highly engineered synthetic precursor. By leveraging its specific steric and electronic properties, chemists can execute precise diazotization and coupling reactions, ultimately unlocking access to complex indole and carbazole alkaloids that hold immense promise in modern pharmacotherapy.

References

  • 2-bromo-4-methoxy-3-methylaniline - CAS 573693-08-0 - Molaid Molaid Chemical Database URL: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • 3-Bromo-2-methylanisole | CAS#:31804-36-1 | Chemsrc ChemSrc Database URL: [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for Benzenamine, 2-bromo-4-methoxy-3-methyl-

Comprehensive 1 H and 13 C NMR Spectral Analysis of Benzenamine, 2-bromo-4-methoxy-3-methyl-: A Technical Guide for Structural Validation Executive Summary The precise structural elucidation of highly substituted aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of Benzenamine, 2-bromo-4-methoxy-3-methyl-: A Technical Guide for Structural Validation

Executive Summary

The precise structural elucidation of highly substituted aromatic intermediates is a foundational requirement in modern drug development and natural product synthesis. Benzenamine, 2-bromo-4-methoxy-3-methyl- (CAS No. 573693-08-0), also known as 2-bromo-4-methoxy-3-methylaniline, is a highly functionalized aniline derivative. It serves as a critical synthetic precursor, most notably in the total synthesis of complex indole alkaloids such as hyellazole .

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectral properties of this compound. By establishing a self-validating analytical workflow and applying rigorous empirical additivity models , we decode the causality behind the chemical shifts and coupling constants, providing researchers with a robust framework for structural verification.

Self-Validating Analytical Workflow

To ensure high scientific integrity, the acquisition of NMR data must not be treated as a passive recording, but as a self-validating system . Every experimental choice must be driven by the specific physical chemistry of the molecule.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity Chloroform-d ( CDCl3​ , 99.8% D).

    • Causality: CDCl3​ is aprotic and non-polar. This prevents the rapid intermolecular proton exchange of the −NH2​ group, allowing the amine protons to be observed as a distinct broad singlet rather than exchanging with the solvent. 0.03% v/v Tetramethylsilane (TMS) is added to provide an absolute internal reference at exactly 0.00 ppm.

  • Probe Tuning and Shimming: Tune and match the NMR probe to the exact impedance of the sample, followed by rigorous shimming of the Z1 through Z4 gradients.

    • Causality: A perfectly homogeneous magnetic field is critical for resolving the fine ∼8.8 Hz ortho coupling between the H-5 and H-6 aromatic protons. Poor shimming will artificially broaden these peaks, masking the multiplicity.

  • 1D 1 H Acquisition (30° Pulse Angle): Acquire the proton spectrum using a 30° flip angle and a 2-second relaxation delay ( D1​ ).

    • Causality: A 30° pulse allows for much faster longitudinal relaxation ( T1​ ) compared to a standard 90° pulse. This ensures that the integration of the −CH3​ (3H), −OCH3​ (3H), and aromatic protons (1H each) remains strictly quantitative and thermodynamically representative of the molecule.

  • 1D 13 C Acquisition (Inverse-Gated Decoupling): Acquire the carbon spectrum using an inverse-gated decoupling pulse sequence.

    • Causality: Standard broadband decoupling artificially inflates the signals of protonated carbons (C5, C6) via the Nuclear Overhauser Effect (NOE). Inverse-gated decoupling suppresses NOE, ensuring that the critical quaternary carbons (C1, C2, C3, C4)—which lack attached protons—can be accurately integrated and validated against baseline noise.

NMR_Workflow A 1. Sample Preparation (CDCl3 + 0.03% TMS) B 2. Shimming & Tuning (Optimize Linewidth) A->B C 3. 1D Acquisition (1H & 13C NMR) B->C D 4. 2D Correlation (HSQC & HMBC) C->D E 5. Spectral Validation (Self-Consistent Data) D->E

Caption: Self-validating NMR experimental workflow for structural confirmation.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of Benzenamine, 2-bromo-4-methoxy-3-methyl- is dictated by the competing electronic effects of its four substituents. Based on the rigorous empirical additivity rules established by Silverstein et al. , the predicted chemical shifts ( δ ) in CDCl3​ at 400 MHz are detailed below.

Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
−OCH3​ 3.80Singlet (s)3H-Methoxy protons
−NH2​ 3.65Broad Singlet (br s)2H-Amine protons
−CH3​ 2.30Singlet (s)3H-Aryl methyl protons
H-56.48Doublet (d)1H8.8Aromatic proton (ortho to OMe)
H-66.08Doublet (d)1H8.8Aromatic proton (ortho to NH2)
Causality of Proton Shifts
  • Shielding of Aromatic Protons (H-5 and H-6): The base chemical shift of benzene is 7.27 ppm. Both H-5 and H-6 appear heavily upfield (shielded) at 6.48 ppm and 6.08 ppm, respectively. This is caused by the strong mesomeric electron-donating (+M) effects of the −NH2​ and −OCH3​ groups. The lone pairs on the nitrogen and oxygen atoms delocalize into the aromatic π -system, increasing electron density at the ortho and para positions, which diamagnetically shields the H-5 and H-6 nuclei from the external magnetic field ( B0​ ).

  • Spin-Spin Coupling ( 3JHH​ ): H-5 and H-6 are ortho to one another. They exhibit a characteristic 3J coupling constant of ∼8.8 Hz, appearing as two distinct doublets. This multiplicity is the primary self-validating proof that positions 5 and 6 are unsubstituted.

13 C NMR Spectral Analysis & Mechanistic Causality

The 13 C NMR spectrum provides absolute confirmation of the carbon skeleton. Utilizing the robust empirical models developed by Pretsch et al. , we can map the exact inductive (-I) and mesomeric (+M) influences on the hexasubstituted ring.

Quantitative 13 C NMR Data Summary
Carbon PositionPredicted Shift ( δ , ppm)Carbon TypeDominant Electronic Effect
C4 ( −OCH3​ )152.7Quaternary (C)Deshielded (-I effect of Oxygen)
C1 ( −NH2​ )142.1Quaternary (C)Deshielded (-I effect of Nitrogen)
C3 ( −CH3​ )127.3Quaternary (C)Weakly shielded (+I of Methyl)
C6 ( −H )123.2Methine (CH)Shielded (+M of ortho −NH2​ )
C2 ( −Br )119.6Quaternary (C)Heavy atom effect (Upfield shift)
C5 ( −H )113.3Methine (CH)Highly shielded (+M of ortho −OCH3​ )
−OCH3​ 56.2Aliphatic ( CH3​ )Deshielded by attached Oxygen
−CH3​ 15.9Aliphatic ( CH3​ )Shielded aliphatic carbon
Causality of Carbon Shifts
  • The Deshielding of C4 (152.7 ppm): The highly electronegative oxygen atom of the methoxy group exerts a powerful Inductive (-I) withdrawal of electron density directly through the σ -bond. This strips electron density away from C4, heavily deshielding it and pushing it far downfield.

  • The "Heavy Atom Effect" on C2 (119.6 ppm): While bromine is electronegative, the C-Br carbon (C2) does not appear as far downfield as C1 or C4. This is due to the heavy atom effect (spin-orbit coupling) of the large bromine atom, which introduces an anomalous diamagnetic shielding effect, pushing the C2 signal upfield relative to standard substituted carbons.

Electronic_Effects Core Aniline Core (+M Effect) Net Net Chemical Shift Distribution Core->Net OMe 4-Methoxy (-I, +M) Shields H-5 OMe->Net Br 2-Bromo (-I) Deshields C-2 Br->Net Me 3-Methyl (+I) Steric Crowding Me->Net

Caption: Logical relationship of substituent electronic effects on NMR shielding.

2D NMR Validation Protocols

To elevate the trustworthiness of the assignment from "predicted" to "absolute," researchers must employ 2D NMR correlation spectroscopy. This creates a closed, self-validating logic loop.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond 1JCH​ couplings. It will unambiguously link the proton doublet at 6.48 ppm to the carbon at 113.3 ppm (C5), and the proton at 6.08 ppm to the carbon at 123.2 ppm (C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. Because C1, C2, C3, and C4 have no attached protons, they can only be assigned via 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings.

    • Validation Check: The methoxy protons at 3.80 ppm will show a strong 3JCH​ cross-peak exclusively to C4 (152.7 ppm). The methyl protons at 2.30 ppm will show 3JCH​ cross-peaks to both C2 (119.6 ppm) and C4 (152.7 ppm), confirming the exact regiochemistry of the substituents around the ring.

References

  • Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Source: RSC Advances (via NIH PubMed Central) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Berlin Heidelberg URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Benzenamine, 2-bromo-4-methoxy-3-methyl-

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-bromo-4-methoxy-3-methylaniline, a substituted aniline derivative with potential applications as a key intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-bromo-4-methoxy-3-methylaniline, a substituted aniline derivative with potential applications as a key intermediate in the development of pharmaceuticals and other fine chemicals. The described synthetic route is a robust, three-step process commencing from the commercially available starting material, 4-methoxy-3-methylaniline. The methodology involves an initial N-acetylation to protect the amine functionality, followed by a regioselective bromination, and concluding with a deprotection step to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of the chemical principles, and necessary data for replication and validation.

Introduction

Substituted bromoanilines are valuable building blocks in organic synthesis, serving as versatile precursors for a wide range of more complex molecules.[1][2] The strategic placement of bromo, methoxy, and methyl groups on the aniline scaffold, as in the case of 2-bromo-4-methoxy-3-methylaniline, offers multiple reaction sites for further chemical modification, such as cross-coupling reactions or derivatization of the amino group. The synthesis of such specifically substituted anilines requires a controlled and regioselective approach.

Direct bromination of anilines is often challenging due to the high reactivity of the aniline ring, which can lead to over-halogenation and the formation of multiple isomers.[2] To overcome this, a common and effective strategy is to temporarily protect the highly activating amino group.[3][4] Acetylation of the amine to form an acetanilide is a widely used technique that moderates the ring's reactivity and sterically hinders the ortho positions, thereby allowing for more controlled and selective electrophilic aromatic substitution.[3][5] This protocol employs this protective group strategy to achieve the desired regioselective mono-bromination.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Reaction Scheme for the synthesis of 2-bromo-4-methoxy-3-methylaniline

Caption: Three-step synthesis of 2-bromo-4-methoxy-3-methylaniline from 4-methoxy-3-methylaniline.

Experimental Protocol

Materials and Equipment

Reagents & Solvents:

  • 4-methoxy-3-methylaniline (Starting Material)

  • Acetic anhydride (Reagent grade, ≥98%)

  • Glacial acetic acid

  • N-Bromosuccinimide (NBS) (≥98%)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step 1: Synthesis of N-(4-methoxy-3-methylphenyl)acetamide (Acetylation)

This initial step protects the amino group to prevent over-bromination in the subsequent step. The acetylation reduces the activating strength of the nitrogen, ensuring a more controlled reaction.[3]

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methoxy-3-methylaniline in 50 mL of glacial acetic acid.

  • While stirring, slowly add 1.2 equivalents of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting aniline is no longer visible.

  • Once the reaction is complete, pour the mixture into 200 mL of cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any residual acetic acid.

  • Dry the product, N-(4-methoxy-3-methylphenyl)acetamide, in a vacuum oven or by air drying. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of N-(2-bromo-4-methoxy-3-methylphenyl)acetamide (Bromination)

N-Bromosuccinimide (NBS) is used as a mild and selective brominating agent for activated aromatic rings.[1][6] The acetamido group directs the electrophilic bromine to the ortho and para positions. Due to the existing methoxy group at the para position, and steric hindrance, the bromination occurs selectively at the ortho position.

  • In a 250 mL round-bottom flask, dissolve the dried N-(4-methoxy-3-methylphenyl)acetamide from the previous step in 100 mL of acetonitrile.

  • Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.

  • Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid to facilitate the reaction.[6]

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into 200 mL of water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol to yield pure N-(2-bromo-4-methoxy-3-methylphenyl)acetamide.

Step 3: Synthesis of 2-bromo-4-methoxy-3-methylaniline (Deprotection)

The final step involves the hydrolysis of the amide bond to deprotect the amino group, yielding the target compound. This is achieved through acid-catalyzed hydrolysis.

  • Place the purified N-(2-bromo-4-methoxy-3-methylphenyl)acetamide in a 250 mL round-bottom flask.

  • Add a mixture of 50 mL of ethanol and 50 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

  • The product will precipitate out of the solution. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If a solid precipitates, collect it by vacuum filtration. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Starting AmountMolesTheoretical Yield (g)
4-methoxy-3-methylaniline137.1810.0 g0.073-
N-(4-methoxy-3-methylphenyl)acetamide179.22--13.08 g
N-(2-bromo-4-methoxy-3-methylphenyl)acetamide258.1213.08 g (theoretical)0.07318.84 g
2-bromo-4-methoxy-3-methylaniline216.0918.84 g (theoretical)0.07315.77 g

Visualization of Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection A 4-methoxy-3-methylaniline B React with Acetic Anhydride A->B Glacial Acetic Acid C N-(4-methoxy-3-methylphenyl)acetamide B->C Precipitation & Filtration D N-(2-bromo-4-methoxy-3-methylphenyl)acetamide C->D NBS, cat. HCl in Acetonitrile E Acidic Hydrolysis (HCl, Ethanol) D->E F 2-bromo-4-methoxy-3-methylaniline E->F Neutralization & Purification

Caption: Workflow diagram for the synthesis of 2-bromo-4-methoxy-3-methylaniline.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Acetic anhydride and glacial acetic acid are corrosive. Avoid contact with skin and eyes.

  • N-Bromosuccinimide is a lachrymator and irritant. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive. Use appropriate caution when handling.

Characterization

The identity and purity of the final product, 2-bromo-4-methoxy-3-methylaniline, should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (isotopic pattern).

  • Melting Point Analysis: To assess the purity of the crystalline product.

References

  • Chem Help Asap. (n.d.). Bromination of Acetanilide with NBS. Retrieved from [Link]

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • Synlett. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. Retrieved from [Link]

  • Resonance. (2022, March). A Convenient Laboratory Preparation of Acetanilide. Retrieved from [Link]

  • PMC. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 23). Predicting the product of bromination of acetanilide. Retrieved from [Link]

Sources

Application

Reagents and Protocol for the Selective Bromination to Yield Benzenamine, 2-bromo-4-methoxy-3-methyl-

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of highly functionalized aniline derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aniline derivatives, such as Benzenamine, 2-bromo-4-methoxy-3-methyl- (commonly known as 2-bromo-4-methoxy-3-methylaniline, CAS: 573693-08-0), is a critical gateway for the development of complex indole alkaloids and pharmaceutical libraries[1].

Achieving precise regiocontrol during the bromination of 4-methoxy-3-methylaniline presents a classic steric versus electronic challenge. The starting material possesses two available ortho positions relative to the strongly activating amine group: C2 and C6 .

  • C6 is sterically less hindered, flanked only by the amine and a proton at C5.

  • C2 is highly congested, situated in the steric "cleft" between the C1-amine and the C3-methyl group.

Direct bromination of unprotected anilines with elemental bromine often proceeds uncontrollably, leading to polysubstituted products or favoring the less hindered C6 position[2]. To selectively functionalize the sterically congested C2 position, we must employ a protection-directed conformational shielding strategy .

By converting the primary amine to an N-acetyl derivative (acetamide), we introduce a bulky group that must adopt a planar conformation for resonance. To minimize allylic-type A-1,3 strain with the adjacent C3-methyl group, the bulky carbonyl moiety of the acetyl group preferentially rotates to point towards the C6 position. This conformational locking effectively "shields" C6 from electrophilic attack. Consequently, when treated with a mild source of electrophilic bromine such as N-Bromosuccinimide (NBS)[3], the bromonium ion is forced to attack the otherwise more hindered C2 position, yielding the desired regioisomer with high fidelity.

Reagents and Materials

To ensure a self-validating and reproducible system, use high-purity anhydrous reagents. The use of NBS in a polar aprotic solvent (DMF) ensures a controlled release of Br+ , preventing oxidative side reactions.

Reagent / MaterialRole in SynthesisEquivalentsMW ( g/mol )
4-Methoxy-3-methylaniline Starting Material1.00137.18
Acetic Anhydride ( Ac2​O ) Protecting Group Reagent1.10102.09
Pyridine Base / Acid Scavenger1.2079.10
N-Bromosuccinimide (NBS) Electrophilic Bromine Source1.05177.98
N,N-Dimethylformamide (DMF) Solvent (Bromination)0.2 M73.09
Hydrochloric Acid (6M HCl) Deprotection ReagentExcess36.46
Ethanol (Absolute) Co-solvent (Deprotection)0.2 M46.07

Step-by-Step Experimental Protocol

Step 1: N-Acetylation (Conformational Locking)
  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Add pyridine (1.2 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Add acetic anhydride (1.1 eq) dropwise over 15 minutes to control the exothermic acylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl to remove residual pyridine, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to afford N-(4-methoxy-3-methylphenyl)acetamide.

Step 2: Regioselective Bromination
  • Setup: Dissolve the crude N-(4-methoxy-3-methylphenyl)acetamide (1.0 eq) in anhydrous DMF (0.2 M). Shield the flask from light using aluminum foil to prevent radical-mediated benzylic bromination.

  • Cooling: Cool the solution to 0 °C. Lower temperatures are critical to maximize the steric differentiation between C2 and C6.

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Pour the reaction mixture into vigorously stirred ice water (5 volumes relative to DMF). The product will precipitate. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure N-(2-bromo-4-methoxy-3-methylphenyl)acetamide.

Step 3: Acid-Catalyzed Deprotection
  • Setup: Suspend the brominated acetamide in a 1:1 (v/v) mixture of absolute ethanol and 6M aqueous HCl (0.2 M concentration).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 85 °C for 6–8 hours.

  • Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Cool the remaining aqueous phase in an ice bath and carefully basify to pH 10 using a 2M NaOH solution.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound: Benzenamine, 2-bromo-4-methoxy-3-methyl- .

Analytical Validation

To ensure the self-validating nature of this protocol, structural confirmation via 1H NMR is required. The regioselectivity is confirmed by the coupling pattern of the aromatic protons.

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J )
−OCH3​ (C4) ~3.80Singlet (s)3H-
−NH2​ (C1) ~3.50 - 4.00Broad Singlet (br s)2H-
−CH3​ (C3) ~2.30Singlet (s)3H-
Aromatic H (C5) ~6.70Doublet (d)1H J≈8.8 Hz
Aromatic H (C6) ~6.50Doublet (d)1H J≈8.8 Hz

Note: The presence of two ortho-coupled doublets (~8.8 Hz) strictly confirms that positions 5 and 6 are occupied by protons, validating that bromination occurred exclusively at the C2 position.

Synthesis Workflow Visualization

SynthesisWorkflow SM 4-Methoxy-3-methylaniline (Starting Material) Step1 Step 1: N-Acetylation (Ac2O, Pyridine) SM->Step1 Int1 N-(4-Methoxy-3-methylphenyl) acetamide [C6 Sterically Shielded] Step1->Int1 Step2 Step 2: Bromination (NBS, DMF, 0 °C) Int1->Step2 Int2 N-(2-Bromo-4-methoxy- 3-methylphenyl)acetamide Step2->Int2 Step3 Step 3: Deprotection (6M HCl, EtOH, Reflux) Int2->Step3 Product 2-Bromo-4-methoxy- 3-methylaniline (Target Product) Step3->Product

Figure 1: Three-step regioselective synthesis workflow for 2-bromo-4-methoxy-3-methylaniline.

References

  • National Institutes of Health. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • BenchChem. (n.d.). 4-(Bromomethyl)aniline - Bromination Protocols. BenchChem Database.
  • Ganguly, N. C., De, P., & Dutta, S. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 1103-1108.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination of Benzenamine, 2-bromo-4-methoxy-3-methyl-

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Benzenamine, 2-bromo-4-methoxy-3-methyl-. This guide provides in-depth troubleshooting strate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Benzenamine, 2-bromo-4-methoxy-3-methyl-. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common side reaction of debromination (hydrodebromination) encountered during cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize this undesired byproduct and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with Benzenamine, 2-bromo-4-methoxy-3-methyl-?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom. In the context of a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck, or Sonogashira), this leads to the formation of 4-methoxy-3-methylaniline as a significant byproduct. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired coupled product, and complicates purification due to the similar polarity of the byproduct to the starting material and sometimes the product itself.

The structure of Benzenamine, 2-bromo-4-methoxy-3-methyl- makes it particularly susceptible to this side reaction. The electron-donating nature of the methoxy and amino groups increases the electron density on the aromatic ring, which can influence the catalytic cycle of palladium-catalyzed reactions in ways that favor debromination.

Q2: What is the primary mechanism behind the debromination of my aryl bromide?

A2: The predominant cause of debromination in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] These highly reactive species can be generated from various sources, including:

  • The base: Strong bases, particularly alkoxides, can react with protic solvents or even trace amounts of water to generate hydride donors.

  • The solvent: Solvents like alcohols can undergo β-hydride elimination to form Pd-H species. Aprotic solvents are generally preferred to minimize this.

  • The phosphine ligand: In some cases, the phosphine ligand itself can be a source of hydrides, especially at elevated temperatures.

  • Trace water: Water in the reaction mixture can react with the base or other components to generate hydrides.

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to debromination, as illustrated in the diagram below.

G cluster_main Desired Cross-Coupling Cycle cluster_side Debromination Side Reaction Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br PdH Pd-H Species Formation Pd0->PdH Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Desired Product (Ar-R) RedElim->Product OxAdd_side Oxidative Addition (Ar-Pd(II)-Br) PdH->OxAdd_side Ar-Br RedElim_side Reductive Elimination OxAdd_side->RedElim_side H source RedElim_side->Pd0 Debrom_Product Debrominated Byproduct (Ar-H) RedElim_side->Debrom_Product Source Hydride Source (Base, Solvent, Water) Source->PdH caption Figure 1: Competing Catalytic Cycles

Caption: Figure 1: Competing catalytic cycles of desired cross-coupling and debromination.

Q3: Can the unprotected aniline group in my substrate interfere with the reaction?

A3: Yes, the unprotected primary amine can influence the reaction in several ways. It can coordinate to the palladium center, potentially altering the catalyst's reactivity and stability. For ortho-bromoanilines, this proximity can be particularly influential. While protection of the amine is a possible strategy, recent advancements have shown that many cross-coupling reactions can be efficient with unprotected anilines, provided the right catalyst system is chosen.[2] In fact, for many applications, avoiding extra protection and deprotection steps is highly desirable.

Troubleshooting Guides

This section provides structured guidance to address significant debromination of Benzenamine, 2-bromo-4-methoxy-3-methyl- in common cross-coupling reactions.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms: You observe a significant amount of 4-methoxy-3-methylaniline alongside your desired biaryl product.

Caption: Figure 2: Troubleshooting workflow for Suzuki coupling debromination.

Potential Cause Recommended Solution Scientific Rationale
Inappropriate Base Switch from strong bases like NaOH or NaOtBu to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Stronger bases are more likely to generate palladium-hydride species, which are the primary culprits in hydrodebromination. Weaker inorganic bases minimize the formation of these reactive hydrides.
Suboptimal Ligand Choice Employ bulky, electron-rich biaryl phosphine ligands. Excellent choices for ortho-substituted anilines include CataCXium® A and RuPhos.[2]These ligands promote a faster rate of reductive elimination for the desired product, which can outcompete the hydrodebromination pathway. Their steric bulk can also disfavor the approach of small hydride species to the metal center.
High Reaction Temperature Lower the reaction temperature. Start optimization around 80 °C and only increase if the reaction is sluggish.Higher temperatures can accelerate the rate of catalyst decomposition and the formation of Pd-H species, leading to increased debromination.
Protic Solvent or Water Use anhydrous, aprotic solvents like toluene, dioxane, or 2-MeTHF. Ensure all reagents are dry.Protic solvents can directly act as a source of protons for the formation of Pd-H species. 2-MeTHF has been shown to be a particularly effective solvent for Suzuki couplings of ortho-bromoanilines.[2]
Issue 2: Significant Debromination in Buchwald-Hartwig Amination

Symptoms: The formation of 4-methoxy-3-methylaniline is competing with the desired C-N bond formation.

Potential Cause Recommended Solution Scientific Rationale
Base Selection While strong bases like NaOtBu are often necessary, consider screening other strong, non-nucleophilic bases like LHMDS or KHMDS.The choice of counter-ion (Li⁺, Na⁺, K⁺) can influence the aggregation and reactivity of the palladium-amido complex, thereby affecting the rate of reductive elimination versus side reactions.[1]
Ligand System Use bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. Bidentate ligands like BINAP or DPPF can also be effective.[1][3]These ligands stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step, minimizing the lifetime of intermediates that could lead to debromination.
Catalyst Precursor Use a pre-formed palladium(0) source like Pd₂(dba)₃ or a palladacycle precatalyst instead of Pd(OAc)₂.Pd(II) sources require in-situ reduction to the active Pd(0) species. Incomplete or slow reduction can lead to side reactions. Pre-catalysts often provide more consistent and reproducible results.[3]
Solvent Choice Aprotic solvents such as toluene, dioxane, or THF are generally preferred.These solvents are less likely to act as hydride donors compared to protic solvents.[4]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is a starting point for the Suzuki-Miyaura coupling of Benzenamine, 2-bromo-4-methoxy-3-methyl- with an arylboronic acid.

Reagents and Equipment:

  • Benzenamine, 2-bromo-4-methoxy-3-methyl- (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • CataCXium® A Palladacycle (2 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous 2-MeTHF

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Benzenamine, 2-bromo-4-methoxy-3-methyl-, the arylboronic acid, K₃PO₄, and the CataCXium® A Palladacycle.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous 2-MeTHF via syringe. The reaction concentration should be approximately 0.1-0.2 M.

  • Stir the reaction mixture at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Buchwald-Hartwig Amination with Minimized Debromination

This protocol provides a general starting point for the Buchwald-Hartwig amination of Benzenamine, 2-bromo-4-methoxy-3-methyl-.

Reagents and Equipment:

  • Benzenamine, 2-bromo-4-methoxy-3-methyl- (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add Benzenamine, 2-bromo-4-methoxy-3-methyl- and the amine coupling partner.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

References

  • Buchwald, S. L. (2008). Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Hartwig, J. F. (2008). Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Chemical Science, 1(1), 13–31. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Journal of the American Chemical Society, 129(25), 7894–7905. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Organic Letters, 2(8), 1101–1104. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Linstadt, R. T. H., et al. (2020). RSC Advances, 10(56), 33959-33965. [Link]

  • Smith, R. C., et al. (2017). Dalton Transactions, 46(36), 12056-12060. [Link]

  • Guram, A. S., & Rennels, R. A. (1996). Angewandte Chemie International Edition in English, 35(12), 1328-1330. [Link]

  • Clarke, M. L. (2005). Chemical Communications, (35), 4429-4431. [Link]

  • Shen, R., & Sun, X. (2009). Catalysis Communications, 10(15), 2049-2052. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2019). Green Chemistry, 21(15), 3994-4008. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Linstadt, R. T. H., et al. (2020). RSC Advances, 10(56), 33959-33965. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Smith, A. B., & Jones, C. D. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(15), 3994-4008. [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS comparative analysis of Benzenamine, 2-bromo-4-methoxy-3-methyl- synthesis routes

An In-Depth Technical Guide to the Synthesis and GC-MS Analysis of Benzenamine, 2-bromo-4-methoxy-3-methyl- For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and GC-MS Analysis of Benzenamine, 2-bromo-4-methoxy-3-methyl-

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous analysis of novel chemical entities are paramount. This guide provides a comprehensive comparative analysis of proposed synthesis routes for Benzenamine, 2-bromo-4-methoxy-3-methyl-, a substituted aniline with potential applications as a key intermediate in the pharmaceutical and fine chemical industries. Furthermore, a detailed protocol for the definitive analysis of the synthesized product by Gas Chromatography-Mass Spectrometry (GC-MS) is presented, underpinned by established analytical methodologies for related compounds.[1][2][3]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the proposed methods, ensuring a deep understanding of the chemical transformations and analytical characterizations involved.

Proposed Synthesis Routes for Benzenamine, 2-bromo-4-methoxy-3-methyl-

Route 1: Electrophilic Bromination of 4-methoxy-3-methylaniline

This approach is the more direct of the two, involving the selective bromination of a commercially available starting material. The existing amino and methoxy groups are strong activating groups and ortho-, para-directing. Given that the para position to the amino group is occupied by the methoxy group, and the ortho positions to the methoxy group are either occupied or sterically hindered, the bromine is expected to add to the position ortho to the amino group and meta to the methoxy group.

Reaction Scheme:

Route 1 Start 4-methoxy-3-methylaniline Product Benzenamine, 2-bromo-4-methoxy-3-methyl- Start->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS or Br2) Solvent (e.g., Acetic Acid) Reagent->Product

Caption: Proposed direct synthesis of Benzenamine, 2-bromo-4-methoxy-3-methyl- via electrophilic bromination.

Experimental Rationale:

  • Starting Material: 4-methoxy-3-methylaniline is a logical precursor due to the strategic placement of its functional groups.

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and safer to handle, providing a slow and controlled release of bromine.[3][6] Alternatively, a solution of bromine in a solvent like acetic acid can be used.[4]

  • Solvent: A polar protic solvent like acetic acid can facilitate the reaction.

  • Temperature Control: The reaction temperature should be carefully controlled, likely starting at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to manage the exothermic nature of the reaction and improve regioselectivity.

Route 2: Multi-Step Synthesis via a Nitrobenzene Intermediate

This alternative route involves the bromination of a nitrobenzene precursor followed by the reduction of the nitro group to an amine. This can be advantageous if the direct bromination of the aniline leads to side products or is difficult to control.

Reaction Scheme:

Route 2 Start 1-methoxy-2-methyl-4-nitrobenzene Intermediate 2-bromo-4-methoxy-3-methyl-1-nitrobenzene Start->Intermediate Step 1 Step1 Bromination (Br2, Fe catalyst) Step1->Intermediate Product Benzenamine, 2-bromo-4-methoxy-3-methyl- Intermediate->Product Step 2 Step2 Reduction (e.g., Sn/HCl or H2/Pd-C) Step2->Product

Caption: A proposed multi-step synthesis pathway for Benzenamine, 2-bromo-4-methoxy-3-methyl-.

Experimental Rationale:

  • Starting Material: 1-methoxy-2-methyl-4-nitrobenzene provides the correct substitution pattern for the final product.

  • Bromination: The nitro group is a deactivating, meta-directing group, while the methoxy and methyl groups are activating, ortho-, para-directing. The bromination will likely occur at the position ortho to the methoxy group and meta to the nitro group. A Lewis acid catalyst like iron filings is often used in the bromination of deactivated rings.[5]

  • Reduction: The nitro group can be reduced to an amine using various methods, such as tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[7]

Comparative Analysis of the Proposed Synthesis Routes

FeatureRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Number of Steps OneTwo
Potential Yield Potentially higher due to fewer steps.May be lower due to cumulative losses over two steps.
Purity & Selectivity May require careful optimization to avoid polybromination or oxidation of the aniline.Regioselectivity of bromination may be more predictable. The final product is typically cleaner.
Starting Materials Requires 4-methoxy-3-methylaniline.Requires 1-methoxy-2-methyl-4-nitrobenzene.
Reagent Safety NBS is safer than Br2. Aniline derivatives can be toxic.Handling of nitric and sulfuric acids for nitration (if starting from scratch) and liquid bromine requires caution.
Overall Complexity Simpler and faster.More complex and time-consuming.

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and purity assessment of volatile and semi-volatile organic compounds like substituted anilines.[1][8][9]

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve crude product in a suitable solvent (e.g., Methanol, Ethyl Acetate) to ~1 mg/mL. Prep2 Filter through a 0.45 µm syringe filter. Prep1->Prep2 GCMS_Inj Inject 1 µL into the GC-MS system. GCMS_Sep Separation on a capillary column. GCMS_Inj->GCMS_Sep GCMS_Ion Electron Ionization (70 eV). GCMS_Sep->GCMS_Ion GCMS_Det Mass analysis by quadrupole mass spectrometer. GCMS_Ion->GCMS_Det Data_Chrom Analyze the chromatogram for retention time and peak purity. Data_Spec Interpret the mass spectrum: - Identify molecular ion (M+) - Analyze fragmentation patterns Data_Chrom->Data_Spec Data_Lib Compare with spectral libraries (if available). Data_Spec->Data_Lib cluster_prep cluster_prep cluster_gcms cluster_gcms cluster_prep->cluster_gcms cluster_data cluster_data cluster_gcms->cluster_data

Caption: A standard workflow for the GC-MS analysis of synthesized organic compounds.

Detailed GC-MS Parameters

The following parameters are a robust starting point for the analysis of Benzenamine, 2-bromo-4-methoxy-3-methyl-, based on established methods for similar analytes.[1][9]

ParameterRecommended SettingRationale
GC System
Column5% Phenyl Polydimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, non-polar column suitable for a wide range of aromatic compounds.
Carrier GasHelium, constant flow at 1.0 mL/minInert and provides good chromatographic resolution.
Injector Temperature250 °CEnsures complete volatilization of the analyte without thermal degradation.
Oven ProgramInitial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A typical temperature program that allows for the separation of the product from potential starting materials and by-products.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass AnalyzerQuadrupole
Scan Rangem/z 50-400Covers the expected molecular weight and fragment ions of the target compound.
Source Temperature230 °CStandard source temperature to maintain analyte in the gas phase.

Expected GC-MS Data and Interpretation

A successful synthesis will yield a gas chromatogram with a major peak at a specific retention time corresponding to the product. The mass spectrum of this peak provides the molecular fingerprint for identification.

Predicted Mass Spectrum Fragmentation

The interpretation of the mass spectrum relies on identifying the molecular ion and characteristic fragment ions.[10][11]

m/z ValueProposed FragmentComments
215/217 [M]⁺˙ Molecular Ion. The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[11][12]
200/202[M - CH₃]⁺Loss of a methyl group from the molecular ion.
136[M - Br]⁺Loss of a bromine radical.
121[M - Br - CH₃]⁺Subsequent loss of a methyl group after the loss of bromine.
77[C₆H₅]⁺A common fragment indicating an aromatic ring.[10]

Conclusion

This guide outlines two plausible synthetic pathways for Benzenamine, 2-bromo-4-methoxy-3-methyl-, providing a comparative framework for researchers to select the most appropriate method based on their laboratory capabilities and objectives. The direct bromination of 4-methoxy-3-methylaniline offers a more streamlined approach, while the multi-step synthesis via a nitrobenzene intermediate may provide better control over the reaction.

The detailed GC-MS protocol presented herein serves as a robust analytical method for the confirmation of the synthesized product's identity and the assessment of its purity. The predicted fragmentation patterns provide a valuable reference for the interpretation of the resulting mass spectra, ensuring confidence in the analytical results. This comprehensive guide equips researchers and drug development professionals with the necessary information to synthesize and characterize this novel substituted aniline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • DeLeon, I. R., Brown, N. J., Cocchiara, J. P., Cruz, S. G., & Laseter, J. L. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. Journal of Analytical Toxicology, 7(4), 185–187.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications as a Key Organic Intermediate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Taylor & Francis. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • ChemicalBook. (n.d.). 2-Bromo-4-methylaniline synthesis.
  • Journal of AOAC INTERNATIONAL. (2020, January 22). Gas-Liquid Chromatographic Determination of Aniline Metabolites of Substituted Urea and Carbamate Herbicides in Aqueous Solution.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97.
  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Analysis of 3-Bromo-2-methoxyaniline and Related Compounds.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • ResolveMass Laboratories Inc. (2025, December 21). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • Organic Chemistry. (2025, November 2). Aromatic synthesis.
  • NIST WebBook. (n.d.). Benzenamine, 2-bromo-4-methyl-.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
  • HETEROCYCLES. (2005, October 14). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • Organic Syntheses Procedure. (n.d.). benzoxazoles. Retrieved from Organic Syntheses Procedure website.
  • (n.d.).
  • Walsh Medical Media. (2015, October 2). Influence of Biofield Energy Treatment on Isotopic Abundance Ratio in Aniline Derivatives.

Sources

Safety & Regulatory Compliance

Safety

Benzenamine, 2-bromo-4-methoxy-3-methyl- proper disposal procedures

Standard Operating Procedure & Disposal Guide: Benzenamine, 2-bromo-4-methoxy-3-methyl- (CAS: 573693-08-0) Executive Summary: The Criticality of Proper Disposal Benzenamine, 2-bromo-4-methoxy-3-methyl- (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: Benzenamine, 2-bromo-4-methoxy-3-methyl- (CAS: 573693-08-0)

Executive Summary: The Criticality of Proper Disposal

Benzenamine, 2-bromo-4-methoxy-3-methyl- (commonly referred to as 2-bromo-4-methoxy-3-methylaniline) is a highly reactive halogenated aromatic amine utilized as a critical intermediate in drug development and advanced organic synthesis. Because the molecule contains both a bromine atom and an amine functional group, it presents a dual-threat profile: it is a potent systemic toxicant capable of inducing severe methemoglobinemia, and it is a persistent environmental pollutant[1][2].

As a Senior Application Scientist, I emphasize that proper disposal of this compound is not merely a regulatory checkbox—it is a fundamental operational safeguard. Halogenated anilines cannot be disposed of via standard biological wastewater treatment or conventional landfilling. This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and high-temperature destruction of this specific chemical class.

Physicochemical & Toxicological Profiling

To safely manage a chemical, you must first understand the causality behind its hazards. The presence of the electron-donating methoxy and methyl groups activates the aromatic ring, while the bromine atom increases lipophilicity, allowing rapid absorption through dermal and respiratory barriers.

Table 1: Physicochemical & Hazard Profile

PropertyValue / Description
Chemical Name Benzenamine, 2-bromo-4-methoxy-3-methyl-
CAS Registry Number 573693-08-0
Molecular Formula C8H10BrNO
Molecular Weight 216.08 g/mol
Chemical Class Halogenated Aromatic Amine
Primary Health Hazard Methemoglobinemia, Cyanosis, Suspected Carcinogen
Environmental Hazard Toxic to aquatic life, high thermal oxidation stability

The Mechanism of Toxicity: Aniline derivatives are notorious for causing methemoglobinemia[3][4]. When 2-bromo-4-methoxy-3-methylaniline enters the bloodstream, it undergoes hepatic N-hydroxylation via Cytochrome P450 enzymes. The resulting N-hydroxyarylamine metabolite enters erythrocytes and oxidizes the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron. This structural change destroys hemoglobin's ability to bind and transport oxygen, leading to rapid cellular hypoxia, cyanosis (blueing of the skin), and potentially fatal cardiovascular collapse[2].

ToxicityPathway Exposure Exposure to 2-Bromo-4-methoxy- 3-methylaniline Metabolism Hepatic N-hydroxylation (Cytochrome P450) Exposure->Metabolism Intermediate N-hydroxyarylamine Formation Metabolism->Intermediate Blood Entry into Erythrocytes Intermediate->Blood Oxidation Oxidation of Fe2+ Hemoglobin to Fe3+ Methemoglobin Blood->Oxidation Hypoxia Tissue Hypoxia & Cyanosis Oxidation->Hypoxia

Fig 1: Mechanism of aniline-induced methemoglobinemia and resulting tissue hypoxia.

Operational Safety Protocol: Handling & Spill Response

Because this compound is highly lipophilic, standard nitrile laboratory gloves offer limited breakthrough times.

Proactive Handling Requirements:

  • PPE: Double-gloving (inner nitrile, outer butyl rubber or laminate), chemical-resistant lab coat, and safety goggles.

  • Engineering Controls: Handle strictly within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized powders.

Self-Validating Spill Cleanup Methodology:

  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood exhaust.

  • Don Respiratory Protection: Equip a half-face respirator with an organic vapor/particulate cartridge (P100/OV).

  • Neutralize & Absorb:

    • For Powders: Do NOT sweep. Gently cover the spill with damp paper towels (using water or a mild surfactant) to prevent aerosolization, then carefully scoop into a compatible waste container.

    • For Solutions: Absorb using an inert, non-combustible material like vermiculite or diatomaceous earth. Never use sawdust or paper , as anilines can react exothermically with combustible organics.

  • Surface Decontamination: Wash the area with a 5% acetic acid solution to convert residual amine into a water-soluble anilinium salt, followed by a thorough soap and water rinse.

Step-by-Step Disposal Workflows

Halogenated anilines must be strictly segregated. Mixing them with strong oxidizers (e.g., nitric acid, peroxides) can trigger violent exothermic reactions.

Protocol A: Liquid Waste (Organic Solutions)

  • Compatibility Verification: Before adding to a waste carboy, test a drop of the existing waste with Potassium Iodide (KI) starch paper. A color change to blue/black indicates the presence of oxidizers. Do not add the aniline if oxidizers are present.

  • Segregation: Transfer the waste into a high-density polyethylene (HDPE) or glass container designated explicitly for "Halogenated Organic Waste."

  • Volume Control: Never fill the container beyond 80% capacity to allow for vapor expansion.

  • Labeling: Apply a RCRA Hazardous Waste label, explicitly listing "Halogenated Aromatic Amine (Toxic)" and the approximate halogen concentration.

Protocol B: Solid Waste (Contaminated Consumables & Powders)

  • Containment: Collect all contaminated weigh boats, spatulas, gloves, and residual powder.

  • Double-Bagging: Place the items inside a heavy-duty, transparent polyethylene bag, seal it, and place it within a rigid, leak-proof secondary container.

  • Labeling: Label clearly as "Toxic Solid Waste - Halogenated Aniline."

DisposalWorkflow Start Waste Generation: Halogenated Aniline Segregation Waste Segregation (Isolate from Oxidizers) Start->Segregation Solid Solid Waste (Contaminated PPE/Powder) Segregation->Solid Liquid Liquid Waste (Organic Solvents) Segregation->Liquid Labeling RCRA Hazardous Waste Labeling (Halogenated Organics) Solid->Labeling Liquid->Labeling Incineration High-Temp Incineration (>1100°C) with Flue Gas Scrubber Labeling->Incineration

Fig 2: Segregation and high-temperature incineration workflow for halogenated waste.

Regulatory Classification & Incineration Mechanics

Under EPA and international environmental frameworks, 2-bromo-4-methoxy-3-methylaniline is classified as a halogenated organic hazardous waste[5][6]. It cannot be disposed of in standard landfills due to the risk of groundwater leaching and long-term environmental persistence.

The Science of High-Temperature Incineration: Disposal must be contracted to a licensed facility capable of high-temperature incineration.

  • Thermal Destruction: Brominated aromatic rings exhibit high thermal oxidation stability. Complete destruction of the carbon-halogen bond requires rotary kiln temperatures exceeding 1,100°C (2,012°F) with a residence time of at least 2 seconds[6].

  • Flue Gas Scrubbing (Causality): Combustion of this compound generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen bromide (HBr) gas. The incinerator must be equipped with a wet caustic scrubber (typically utilizing NaOH or Ca(OH)2) to neutralize these acidic flue gases before environmental release, converting them into benign salts (e.g., NaBr)[7].

By adhering to these stringent protocols, laboratories ensure the absolute destruction of the compound, protecting both personnel from acute toxicity and the environment from persistent halogenated contamination.

References

  • Medical Management Guidelines for Aniline Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL:[Link]

  • ToxFAQs™ for Aniline Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Waste Incinerators - Source Categories (Part II) Source: Stockholm Convention on Persistent Organic Pollutants URL:[Link]

  • Occupational Inhalation of Aniline Fumes Induced Methemoglobinemia Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

Sources

Handling

Personal protective equipment for handling Benzenamine, 2-bromo-4-methoxy-3-methyl-

Comprehensive Safety and Handling Guide for 2-Bromo-4-methoxy-3-methylaniline A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal Hazard Assessment: A Synthesis of Potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 2-Bromo-4-methoxy-3-methylaniline

A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal

Hazard Assessment: A Synthesis of Potential Risks

Based on the hazard profiles of analogous compounds, 2-Bromo-4-methoxy-3-methylaniline should be treated as a hazardous substance. The primary concerns are its potential for acute toxicity if swallowed, inhaled, or in contact with skin, as well as its capacity to cause skin and serious eye irritation.[1][2][3][4]

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryCommon Hazard Statements from Analogous Compounds
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed. H302: Harmful if swallowed.[1][2]
Acute Toxicity, Dermal3 or 4H311: Toxic in contact with skin. H312: Harmful in contact with skin.[1][2]
Acute Toxicity, Inhalation3 or 4H331: Toxic if inhaled. H332: Harmful if inhaled.[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2A or 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[4][5]

The aniline functional group is a known toxin, and the presence of a halogen (bromine) can enhance its toxicological properties. Therefore, it is imperative to handle this compound with the utmost care.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed decision to mitigate specific risks. All PPE should be inspected before use.

Eye and Face Protection: Shielding from Irritants
  • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5][6]

  • Rationale: Anilines and their derivatives can cause serious eye irritation.[2][3] The tight fit and side-shields protect against splashes and airborne particles.

  • Enhanced Protection: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is heated.

Skin Protection: A Barrier Against Dermal Toxicity
  • Gloves:

    • Requirement: Chemically impermeable gloves must be worn.[5][6] Given the lack of specific permeation data, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as Viton® or a laminate glove.

    • Rationale: Substituted anilines are often toxic upon skin contact.[1][3] Contaminated gloves must be removed immediately using the proper technique, and hands should be washed thoroughly.

  • Protective Clothing:

    • Requirement: A lab coat is standard, but for handling larger quantities, impervious clothing such as a PVC apron or overalls should be used.[2]

    • Rationale: This prevents the contamination of personal clothing and reduces the risk of skin exposure.[2] Contaminated clothing must be removed immediately and laundered separately before reuse.[2]

Respiratory Protection: Safeguarding Against Inhalation Hazards
  • Requirement: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If engineering controls are not sufficient to maintain exposure below occupational limits, or during spill clean-up, a full-face respirator with an appropriate organic vapor cartridge is necessary.[5]

  • Rationale: The compound is expected to be toxic if inhaled.[1][3] A fume hood provides the primary engineering control to prevent the inhalation of dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Weighing
  • Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.

  • Pre-weighing Checks: Ensure all necessary PPE is correctly donned. Have spill cleanup materials readily available.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[6] Use a balance inside the fume hood or a vented balance enclosure.

In-use Procedures
  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, do so in a well-ventilated fume hood with appropriate apparatus to prevent the release of vapors.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material and minimize the risk of spills.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection:

    • All waste materials contaminated with 2-Bromo-4-methoxy-3-methylaniline, including gloves, weighing papers, and pipette tips, should be collected in a designated, labeled, and sealed hazardous waste container.

    • Unused or excess material should be disposed of as hazardous waste and not poured down the drain.[6]

  • Disposal Method:

    • The material should be disposed of by a licensed chemical destruction facility.[6] Controlled incineration with flue gas scrubbing is a common method for halogenated organic compounds.[6]

    • Always follow local, state, and federal regulations for hazardous waste disposal.[7]

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of 2-Bromo-4-methoxy-3-methylaniline.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) DesignateArea Work in a Fume Hood Prep->DesignateArea SpillKit Ensure Spill Kit is Available DesignateArea->SpillKit Weigh Weigh Compound in Hood SpillKit->Weigh Dissolve Dissolve/React with Care Weigh->Dissolve Transfer Use Proper Transfer Techniques Dissolve->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate Waste Collect All Waste in Labeled Container Decontaminate->Waste Disposal Dispose via Licensed Facility Waste->Disposal

Caption: Workflow for the safe handling of 2-Bromo-4-methoxy-3-methylaniline.

References

  • 2-Bromo-4-methoxyaniline | C7H8BrNO | CID 10899671 - PubChem. (n.d.). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.